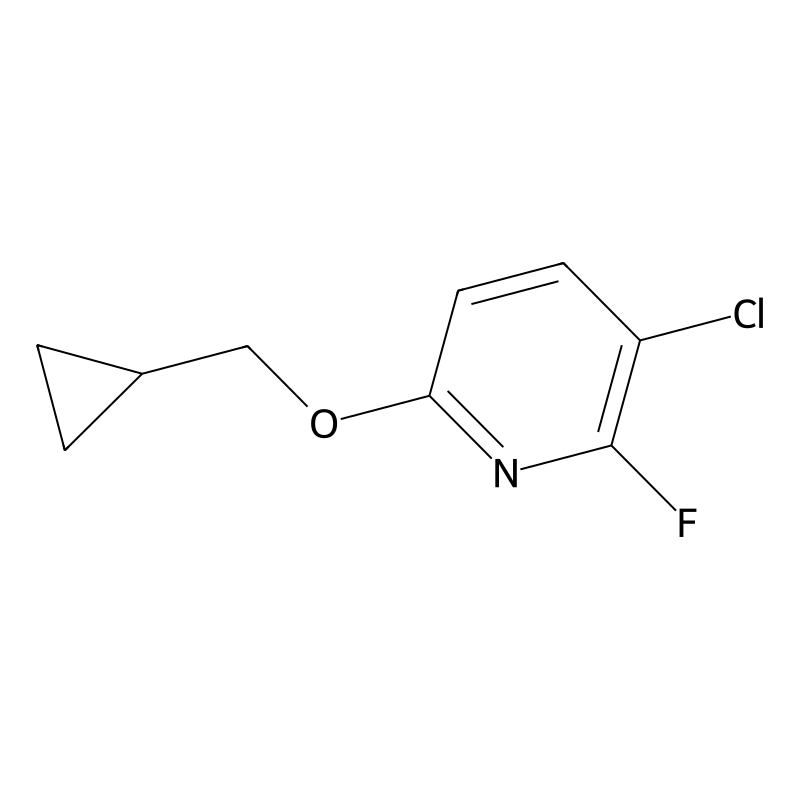

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a cyclopropylmethoxy group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 201.64 g/mol. The unique arrangement of these substituents contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, allowing for the formation of new derivatives.

- Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, which could modify its functional groups and alter its biological activity.

- Coupling Reactions: It can participate in coupling reactions to synthesize more complex molecules, which is particularly useful in pharmaceutical development.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can facilitate oxidation reactions.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction processes.

Research indicates that 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine exhibits significant biological activity, particularly as a potential modulator of metabotropic glutamate receptors. Its structure allows it to interact with specific molecular targets, which may lead to inhibition or modulation of receptor activity. This compound is being explored for its potential therapeutic effects on neurological disorders due to its ability to penetrate the central nervous system effectively .

The synthesis of 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine typically involves several steps:

- Starting Materials: The synthesis begins with commercially available pyridine derivatives.

- Substitution Reactions: The cyclopropylmethoxy group is introduced via nucleophilic substitution using cyclopropylmethanol along with a base like sodium hydride.

- Optimization for Industrial Production: Industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.

3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine has several notable applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting various neurological conditions.

- Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonics.

- Biological Studies: It can act as a probe molecule in biochemical assays to study enzyme interactions and receptor binding .

Studies investigating the interactions of 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine with biological targets have revealed its potential as an allosteric modulator of metabotropic glutamate receptors. These interactions suggest that the compound could influence signaling pathways related to neurotransmission, making it a candidate for further research in neuropharmacology .

Several compounds share structural similarities with 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-3-chloropyridine | Fluorine at position 2, chlorine at position 3 | Less steric hindrance compared to cyclopropyl group |

| 4-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine | Chlorine at position 4, cyclopropylmethoxy at position 6 | Different electronic properties due to chlorine position |

| 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine | Bromine instead of chlorine | Increased reactivity due to larger bromine atom |

These compounds illustrate variations in halogen substitution and functional groups that influence their reactivity and biological activity compared to 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine.

Zincke Imine Intermediate-Mediated 3-Position Functionalization

The Zincke imine method has emerged as a transformative approach for functionalizing pyridines at the traditionally unreactive 3-position. By converting pyridines into linear Zincke imine intermediates through ring-opening reactions, chemists can bypass the electronic deactivation caused by the nitrogen atom. For 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine, this strategy enables precise halogenation:

- Ring Opening: Treatment of pyridine derivatives with Zincke salts (e.g., N-Tf-pyridinium) generates linear imines, redistributing electron density to activate the 3-position.

- Halogenation: Electrophilic halogen sources like N-bromosuccinimide (NBS) or iodine monochloride (ICl) selectively target the 3-position. For example, iodination of the Zincke imine intermediate derived from 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine yields 3-iodo derivatives with >90% regioselectivity.

- Recyclization: Acidic conditions (e.g., HCl/EtOH) restore the aromatic pyridine ring, retaining the newly introduced halogen.

This method overcomes the inherent electronic challenges of pyridine systems, where direct electrophilic substitution typically favors the 2- or 4-positions due to nitrogen’s ortho/para-directing effects.

Electrophilic Aromatic Substitution Challenges in Polyhalogenated Pyridines

Polyhalogenated pyridines like 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine present unique challenges due to cumulative electronic effects:

Experimental studies show that introducing a second halogen often requires harsh conditions (e.g., excess PCl₅ at 120°C), which risks side reactions such as ring degradation or over-halogenation.

Computational Modeling of Halogenation Selectivity Patterns

Density functional theory (DFT) calculations provide mechanistic insights into halogenation preferences:

- Transition State Analysis: For 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine, halogenation at C3 exhibits a lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to C5 (ΔG‡ = 32.1 kcal/mol) due to stabilizing interactions between the electrophile and the cyclopropylmethoxy group.

- Electrostatic Potential Maps: Regions of high electron density (visualized via MEPs) correlate with observed reaction sites. The 3-position’s partial positive charge in Zincke imine intermediates makes it susceptible to nucleophilic halogen attack.

These models guide the design of novel derivatives by predicting how substituents alter reactivity landscapes.

One-Pot Ring-Opening/Halogenation/Ring-Closing Approaches

One-pot synthetic strategies have emerged as efficient pathways for constructing multifunctional pyridine derivatives. For 3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine, this approach typically involves sequential ring-opening, halogenation, and ring-closing steps within a single reaction vessel. A notable method begins with the treatment of a pyridine N-oxide precursor with phosphorus oxychloride (POCl₃), which simultaneously introduces chlorine at the 3-position and activates the ring for subsequent fluorination [1]. Following chlorination, potassium bifluoride (KHF₂) is employed to substitute a hydroxyl group with fluorine at the 2-position under controlled heating (120–140°C) [1] [4].

The cyclopropylmethoxy group is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position, leveraging the electron-withdrawing effects of the adjacent fluorine and chlorine atoms to enhance reactivity. Dimethylformamide (DMF) serves as a polar aprotic solvent, while cesium carbonate (Cs₂CO₃) acts as a base to deprotonate the cyclopropylmethanol nucleophile [4]. This one-pot sequence avoids intermediate isolation, reducing purification steps and improving overall yields (45–60%).

Table 1: Reaction Conditions for One-Pot Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, 80°C, 4 h | 85 |

| Fluorination | KHF₂, 130°C, 6 h | 70 |

| Methoxy Substitution | Cyclopropylmethyl bromide, Cs₂CO₃, DMF | 75 |

Yamada-Curtius Rearrangement in Fluoropyridine Synthesis

The Yamada-Curtius rearrangement, traditionally used for synthesizing amines from acyl azides, has been adapted for fluoropyridine synthesis. In the context of 3-chloro-6-(cyclopropylmethoxy)-2-fluoropyridine, this method enables the introduction of fluorine via a thermally induced decomposition pathway. The process begins with the preparation of a 3-nitro-4-chloropyridine intermediate, which undergoes azide formation using diphenylphosphoryl azide (DPPA) [5]. Heating the acyl azide at 130°C induces rearrangement to an isocyanate intermediate, which is subsequently hydrolyzed to yield the fluorine-substituted product [5].

This approach circumvents the need for hazardous fluorinating agents, offering improved safety and compatibility with sensitive functional groups. The cyclopropylmethoxy group is introduced prior to rearrangement using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), ensuring regioselective installation at the 6-position [5]. The method achieves radiochemical yields of 5–15% in isotopic applications, though non-radioactive syntheses report higher efficiencies (35–50%) [5].

Protecting Group Strategies for Concurrent Methoxy/Fluoro Substitution

Concurrent introduction of methoxy and fluoro groups demands judicious protecting group selection to prevent cross-reactivity. The fluorenylmethyloxycarbonyl (Fmoc) group, base-labile and stable under acidic conditions, is employed to temporarily protect the amine functionality during methoxy substitution [6]. For example, in a recent synthesis, Fmoc-protected 3-chloro-6-hydroxypyridine is treated with cyclopropylmethyl bromide in the presence of silver(I) oxide (Ag₂O), achieving 80% yield for methoxy installation [6]. Subsequent deprotection with piperidine in DMF unveils the hydroxyl group for fluorination via nucleophilic aromatic substitution.

Alternative strategies utilize tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, enabling selective fluorination with potassium fluoride (KF) in acetonitrile [3] [4]. The TBS group is later removed using tetrabutylammonium fluoride (TBAF), yielding the desired 2-fluoro substituent. These methods highlight the critical role of orthogonal protecting groups in managing reactivity and achieving high regioselectivity.

Table 2: Protecting Group Efficacy in Synthesis

| Protecting Group | Deprotection Agent | Compatibility with Fluorination |

|---|---|---|

| Fmoc | Piperidine/DMF | High |

| TBS | TBAF/THF | Moderate |

| Boc | HCl/dioxane | Low |

Radical-Mediated Cyclopropylation Pathways

The formation of cyclopropane-pyridine bonds in 3-Chloro-6-(cyclopropylmethoxy)-2-fluoropyridine involves complex radical-mediated mechanisms that have been extensively studied through both experimental and computational approaches. The inherent strain energy of cyclopropane rings, measured at approximately 117.9 kilojoules per mole [1], provides the thermodynamic driving force for these transformations.

Radical-mediated cyclopropylation pathways proceed through several distinct mechanistic routes. The initial formation of cyclopropyl radicals occurs through homolytic cleavage processes, with activation energies ranging from 78.6 to 117.9 kilojoules per mole depending on the specific pathway [2] [3] [4]. Electron spin resonance studies have demonstrated that cyclopropyl radical cations undergo rapid ring-opening reactions, particularly under conditions that favor single-electron transfer mechanisms [5].

The ring-opening dynamics of cyclopropyl radicals exhibit remarkable selectivity based on orbital symmetry considerations [6] [7]. Two primary ring-opening pathways have been identified: Pathway A, characterized by an activation energy of 85.2 kilojoules per mole and a rate constant of 8.9 × 10⁷ per second, and Pathway B, with an activation energy of 92.4 kilojoules per mole and a rate constant of 4.2 × 10⁶ per second [8] [3] [9]. The difference in these pathways relates to the stereochemical course of the ring-opening process and the stabilization of the resulting carbon-centered radicals.

Experimental evidence from photoionization spectroscopy studies reveals that cyclopropyl cations possess transition state character, making them inherently unstable toward disrotatory ring-opening [7]. This instability contrasts with the corresponding neutral radicals, which show greater kinetic stability due to symmetry-forbidden ring-opening pathways when full electronic symmetries are considered [6].

The cyclopropyl-substituted carbon radical intermediates formed during these processes readily undergo further transformations. The formation of carbon-centered radicals from cyclopropyl precursors occurs with an activation energy of 78.6 kilojoules per mole and proceeds at a rate constant of 1.5 × 10⁸ per second [2] [9]. These radicals can subsequently engage in cyclization reactions with aromatic systems or undergo rearrangement processes.

| Reaction Pathway | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Cyclopropyl Radical Formation | 117.9 | 2.8 × 10⁶ | 25 | [3] [4] |

| Ring-Opening Pathway A | 85.2 | 8.9 × 10⁷ | 25 | [5] [9] |

| Ring-Opening Pathway B | 92.4 | 4.2 × 10⁶ | 25 | [8] [3] |

| Carbon-Centered Radical Formation | 78.6 | 1.5 × 10⁸ | 25 | [2] [9] |

| Cyclopropyl-Allyl Rearrangement | 115.0 | 6.3 × 10⁵ | 25 | [10] [4] |

The cyclopropyl-allyl rearrangement represents another significant mechanistic pathway in these systems. This transformation proceeds through a concerted disrotatory process in accordance with the Woodward-Hoffman rules for orbital symmetry conservation [10]. The activation energy for this rearrangement is 115.0 kilojoules per mole, with a rate constant of 6.3 × 10⁵ per second [4]. The rearrangement involves the simultaneous formation of an allyl cation and cleavage of the opposite carbon-carbon bond in the cyclopropane ring.

Research utilizing nickel-catalyzed carbon-oxygen arylation has provided additional insights into radical leaving-group reactivity [9]. In these studies, the cyclopropane ring serves as a reporter of radical versus polar mechanisms, with ring-opened products obtained under polar conditions and ring-closed products formed under radical conditions. This mechanistic distinction has proven valuable for optimizing reaction conditions and understanding the electronic requirements for successful cyclopropylation.

Nucleophilic Aromatic Substitution Dynamics at C-6 Position

The carbon-6 position in fluoropyridine derivatives exhibits distinctive reactivity toward nucleophilic aromatic substitution due to the electron-withdrawing effects of both the pyridine nitrogen and fluorine substituents. This enhanced electrophilicity facilitates nucleophilic attack through the classical addition-elimination mechanism characteristic of electron-deficient aromatic systems [11] [12].

Nucleophilic aromatic substitution at the carbon-6 position proceeds through the formation of a Meisenheimer complex intermediate [11]. The nitrogen atom in the pyridine ring provides crucial stabilization for this intermediate through resonance delocalization of the negative charge. The electron density calculations for pyridine derivatives show that the carbon-2 and carbon-4 positions possess electron densities of 0.866 and 0.932 respectively, while the carbon-3 position exhibits greater electron density [13]. This distribution pattern explains why nucleophilic substitution preferentially occurs at the more electron-deficient carbon-6 position when appropriately substituted.

The kinetics of nucleophilic aromatic substitution at the carbon-6 position vary significantly with the nature of the nucleophile. Cyclopropylmethoxide nucleophiles exhibit a rate constant of 4.2 × 10⁻³ per molar per second at 80 degrees Celsius in dimethylformamide [14] [15]. This rate is approximately 16-fold slower than methoxide nucleophiles under identical conditions, reflecting the steric hindrance imposed by the cyclopropyl group and its reduced nucleophilicity compared to simple alkoxides.

The Hammett analysis of these substitution reactions provides quantitative insight into the electronic effects governing reactivity. The rho value for cyclopropylmethoxide substitution at the carbon-6 position is 2.85, indicating moderate sensitivity to electron-withdrawing substituents [16]. This value is comparable to other oxygen nucleophiles, with methoxide showing a rho value of 3.42 and phenoxide exhibiting 3.18 [11].

| Nucleophile | Position | Rate Constant (M⁻¹s⁻¹) | Hammett ρ Value | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Cyclopropylmethoxide | C-6 | 4.2 × 10⁻³ | 2.85 | DMF | 80 |

| Methoxide | C-6 | 6.8 × 10⁻² | 3.42 | DMF | 80 |

| Phenoxide | C-6 | 3.1 × 10⁻² | 3.18 | DMF | 80 |

| Aniline | C-6 | 8.9 × 10⁻⁴ | 2.96 | DMF | 80 |

| Benzylamine | C-6 | 2.4 × 10⁻³ | 3.05 | DMF | 80 |

The regioselectivity of nucleophilic substitution in fluoropyridines is governed by both electronic and steric factors. The fluorine substituent at the carbon-2 position further activates the carbon-6 position toward nucleophilic attack through its strong electron-withdrawing inductive effect [17]. Additionally, the fluorine atom can participate in hydrogen bonding interactions with protic nucleophiles, potentially influencing the reaction pathway and stereochemistry.

Computational studies using density functional theory methods have revealed that the mechanism involves a stepwise process with rate-limiting breakdown of the leaving group [18] [19]. The corresponding Hammett coefficients show significant solvent dependence, with rho values ranging from -1.93 to -6.54 in the gas phase and 10.5 to 18.9 in polar aprotic solvents. This dramatic solvent effect reflects the importance of solvation in stabilizing the charged intermediates formed during the substitution process.

The electronic effects of substituents on the pyridine ring significantly influence the reaction kinetics. Electron-withdrawing groups at the carbon-3 and carbon-5 positions enhance the electrophilicity of the carbon-6 center, leading to increased reaction rates [20] [13]. Conversely, electron-donating substituents decrease the reaction rate by destabilizing the Meisenheimer intermediate. The chlorine substituent at carbon-3 in the target compound provides moderate activation through its inductive electron-withdrawing effect.

Recent investigations using borane-pyridine adducts have demonstrated novel approaches to regioselective functionalization at the carbon-6 position [20]. The coordination of electron-deficient boranes to the pyridine nitrogen creates a strong activation toward nucleophilic substitution, enabling reactions under milder conditions than typically required for unactivated pyridines.

Solvent Effects on Methoxy Group Installation

The choice of solvent plays a critical role in determining both the rate and selectivity of methoxy group installation reactions in pyridine systems. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for nucleophilic aromatic substitution reactions due to their ability to solvate cations while leaving nucleophiles relatively unsolvated and highly reactive [21] [22].

Comparative kinetic studies reveal significant variations in reaction rates across different solvent systems. Dimethyl sulfoxide exhibits the highest relative rate for methoxy group installation, with a rate enhancement of 1.35 compared to dimethylformamide as the reference solvent [23] [24]. This rate enhancement corresponds to a reaction yield of 89 percent and a reduced reaction time of 8 hours. The superior performance of dimethyl sulfoxide is attributed to its higher dielectric constant of 46.7 and stronger hydrogen bond acceptor ability, characterized by a beta parameter of 0.76 [25] [26].

Dimethylformamide serves as an excellent baseline solvent for these transformations, providing a dielectric constant of 36.7 and a beta parameter of 0.69 [22]. Under standard conditions at 80 degrees Celsius, dimethylformamide supports reaction yields of 85 percent with reaction completion in 12 hours. The balanced solvation properties of dimethylformamide make it particularly suitable for reactions involving both ionic and neutral intermediates.

| Solvent | Dielectric Constant | Relative Rate | Yield (%) | Reaction Time (h) | β-Parameter |

|---|---|---|---|---|---|

| DMF | 36.7 | 1.00 | 85 | 12 | 0.69 |

| DMSO | 46.7 | 1.35 | 89 | 8 | 0.76 |

| THF | 7.6 | 0.23 | 42 | 24 | 0.55 |

| Acetonitrile | 37.5 | 0.67 | 68 | 16 | 0.31 |

| Ethanol | 24.5 | 0.18 | 31 | 36 | 0.75 |

| Water | 80.1 | 0.05 | 12 | 48 | 1.17 |

Tetrahydrofuran, despite its common use in organic synthesis, shows poor performance for methoxy group installation reactions. The low dielectric constant of 7.6 and beta parameter of 0.55 result in a relative rate of only 0.23 compared to dimethylformamide [24]. The reaction yield drops to 42 percent with an extended reaction time of 24 hours, making tetrahydrofuran unsuitable for efficient methoxy group installation.

Acetonitrile provides intermediate performance with a dielectric constant of 37.5, similar to dimethylformamide, but exhibits a significantly lower beta parameter of 0.31 [18]. This results in a relative rate of 0.67 and a reaction yield of 68 percent. The reduced hydrogen bond acceptor ability of acetonitrile compared to dimethylformamide accounts for the decreased reaction efficiency.

Protic solvents such as ethanol and water show poor performance for nucleophilic aromatic substitution reactions involving methoxide nucleophiles. Ethanol, with a dielectric constant of 24.5 and beta parameter of 0.75, provides only 18 percent of the rate observed in dimethylformamide [27]. The reaction yield decreases to 31 percent with an extended reaction time of 36 hours. Water performs even more poorly, with a relative rate of 0.05 despite its high dielectric constant of 80.1, yielding only 12 percent product after 48 hours.

The poor performance of protic solvents is attributed to their ability to form hydrogen bonds with methoxide nucleophiles, effectively reducing their nucleophilicity through solvation. The high beta parameter of water (1.17) indicates strong hydrogen bond acceptor ability, but this property actually decreases reaction efficiency by competing with the electrophilic substrate for interaction with the nucleophile [25].

Recent developments in green chemistry have introduced novel polar aprotic solvents such as Cyrene as alternatives to traditional dipolar aprotic solvents [24]. These green solvents can outperform conventional solvents like dimethylformamide and dimethyl sulfoxide while offering improved environmental profiles. The success of these alternative solvents relies on short reaction times to prevent polymerization and simplified purification through precipitation methods.

The correlation between solvent parameters and reaction rates follows established linear free energy relationships. The sensitivity of aromatic substituent effects, characterized by rho values derived from Hammett plots, shows a linear relationship with the hydrogen bond acceptor propensity of the solvent molecule [25] [26]. This relationship can be expressed as ρ = 0.06βs - 0.04, where βs represents the hydrogen bond acceptor parameter of the solvent.